molecular formula C20H34O2 B1244276 Cembra-2,7,11-triene-4,6-diol

Cembra-2,7,11-triene-4,6-diol

Cat. No.: B1244276
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-PTDQARIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cembra-2,7,11-triene-4,6-diol is a cembrane diterpenoid obtained from tobacco and shown to have antitumour-promoting activity. It has a role as an antineoplastic agent.

Scientific Research Applications

Overview

Cembranoids like Cembra-2,7,11-triene-4,6-diol, mainly found in plants of the Nicotiana and Pinus genera, as well as in marine organisms, have garnered interest due to their diverse biological activities. These compounds, especially those derived from tobacco, exhibit a range of bioactivities including antifungal, antibacterial, anti-HIV, anti-tumor, and neuroprotective properties (Yan et al., 2016). Moreover, they are seen as potential therapeutic agents for diseases like cancer, AIDS, Alzheimer's, Parkinson's, and other neurodegenerative conditions.

Biological Activities and Therapeutic Potentials

  • Neuroprotection and Anticancer Properties:

    • Cembranoids from tobacco, including this compound, have demonstrated significant neuroprotective and anticancer activities. These compounds are being explored as potential templates for drug development targeting various diseases (Yan et al., 2016).
  • Potential in Tobacco Abuse Research:

    • A specific form of this compound, (1S,2E,4R,6R,7E,11E)-cembra-2,7,11-triene-4,6-diol, has been studied for its effects on reducing nicotine-induced withdrawal behavior in planarian worms, indicating potential applications in tobacco abuse research (Pagán et al., 2009).
  • Diverse Bioactivities:

    • The compound, along with other cembranoids, has been isolated from various marine organisms as well, exhibiting a range of bioactivities. These include toxicity to the brine shrimp Artemia salina, indicating potential bioactive properties that could be harnessed for various applications (Gray et al., 2000).

Gene Expression and Anti-Inflammatory Effects

  • Gene Expression Alteration in Macrophages:
    • Research has shown that treatment with (1S,2E,4R,6R,7E,11E)-cembra-2,7,11-triene-4,6-diol alters gene expression in macrophages under both basal and inflammatory conditions. This indicates its potential role in modulating inflammatory responses, which could be beneficial in conditions like stroke where inflammation contributes to secondary brain damage (Gonzalez-Vega et al., 2020).

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13+/t18-,19+,20-/m1/s1

InChI Key

RIVKDDXPCFBMOV-PTDQARIVSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C

synonyms

4R-cembranoid
cembra-2,7,11-triene-4,6-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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